molecular formula C19H23ClN2 B14176816 3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline CAS No. 917899-45-7

3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline

Katalognummer: B14176816
CAS-Nummer: 917899-45-7
Molekulargewicht: 314.9 g/mol
InChI-Schlüssel: QUXFLYCEEZMQHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline is a chemical compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a dimethylaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline typically involves the reaction of 4-chlorobenzaldehyde with piperidine to form 4-(4-chlorophenyl)piperidine. This intermediate is then reacted with N,N-dimethylaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Chlorophenyl)piperidine: Shares the piperidine and chlorophenyl moieties but lacks the dimethylaniline group.

    N,N-Dimethylaniline: Contains the dimethylaniline moiety but lacks the piperidine and chlorophenyl groups.

    4-(4-Bromophenyl)piperidine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the piperidine ring and the dimethylaniline moiety allows for diverse interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

917899-45-7

Molekularformel

C19H23ClN2

Molekulargewicht

314.9 g/mol

IUPAC-Name

3-[4-(4-chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline

InChI

InChI=1S/C19H23ClN2/c1-22(2)18-5-3-4-16(14-18)19(10-12-21-13-11-19)15-6-8-17(20)9-7-15/h3-9,14,21H,10-13H2,1-2H3

InChI-Schlüssel

QUXFLYCEEZMQHZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=CC(=C1)C2(CCNCC2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.